(3-Aminopropyl)silanetriol

Description

BenchChem offers high-quality (3-Aminopropyl)silanetriol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Aminopropyl)silanetriol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

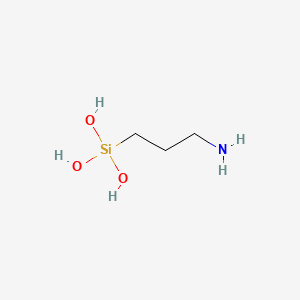

3-trihydroxysilylpropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H11NO3Si/c4-2-1-3-8(5,6)7/h5-7H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTXUAHIMULPXKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C[Si](O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H11NO3Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68400-07-7 |

Source

|

| Record name | Silanetriol, (3-aminopropyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68400-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7069233 |

Source

|

| Record name | (3-Aminopropyl)silanetriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7069233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, 0.1-5.0% aqueous solution: Colorless odorless liquid; [Dow Chemical MSDS] |

Source

|

| Record name | Silanetriol, 1-(3-aminopropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (3-Aminopropyl)silanetriol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11511 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

58160-99-9, 29159-37-3, 68400-07-7 |

Source

|

| Record name | 3-Aminopropyltrihydroxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58160-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminopropyltrihydroxysilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058160999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanamine, 3-(triethoxysilyl)-, homopolymer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silanetriol, 1-(3-aminopropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silanetriol, (3-aminopropyl)-, homopolymer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (3-Aminopropyl)silanetriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7069233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-aminopropyl)silanetriol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.568 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SILANETRIOL, (3-AMINOPROPYL)-, HOMOPOLYMER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-AMINOPROPYLTRIHYDROXYSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4LO4RL000T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (3-Aminopropyl)silanetriol: Chemical Properties, Structure, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Aminopropyl)silanetriol is a versatile organosilane compound of significant interest in materials science, biotechnology, and medicine. Its bifunctional nature, possessing both a reactive amino group and three hydrolyzable silanol groups, allows it to act as a molecular bridge between inorganic and organic materials. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of (3-Aminopropyl)silanetriol. Furthermore, it delves into its role in surface modification for promoting cell adhesion and explores the associated signaling pathways that are crucial for researchers in drug development and cell biology.

Chemical Properties and Structure

(3-Aminopropyl)silanetriol is a colorless to pale yellow liquid with a pungent odor. It is soluble in water, alcohols, and various organic solvents[1]. Its key chemical and physical properties are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| IUPAC Name | 3-trihydroxysilylpropan-1-amine | |

| CAS Number | 58160-99-9 | [2] |

| Molecular Formula | C₃H₁₁NO₃Si | [1][2] |

| Molecular Weight | 137.21 g/mol | [2] |

| Boiling Point | Decomposes before boiling | |

| Density | Approximately 1.06 g/mL | [2] |

| Solubility | Soluble in water and organic solvents like ethanol and acetone. | [1] |

The structure of (3-Aminopropyl)silanetriol is characterized by a central silicon atom bonded to a 3-aminopropyl group and three hydroxyl (-OH) groups. This unique arrangement confers its bifunctional properties. The silanol groups are highly reactive and can condense with hydroxyl groups on the surface of inorganic materials like glass, silica, and metal oxides to form stable siloxane (Si-O-Si) bonds. Simultaneously, the terminal amino group provides a reactive site for covalent attachment or electrostatic interaction with organic molecules, including polymers and biomolecules.

Experimental Protocols

Synthesis of (3-Aminopropyl)silanetriol via Hydrolysis of (3-Aminopropyl)triethoxysilane (APTES)

The most common method for preparing (3-Aminopropyl)silanetriol is through the hydrolysis of its precursor, (3-Aminopropyl)triethoxysilane (APTES). The following protocol is adapted from a patented method for preparing a hydrolyzed solution of 3-aminopropyl triethoxysilane, which results in an aqueous solution of (3-Aminopropyl)silanetriol[3][4].

Materials:

-

3-Aminopropyl triethoxysilane (APTES)

-

Distilled water

-

Diatomite

-

2000 mL glass four-hole reaction flask equipped with a mechanical stirrer, spherical reflux condensing tube, thermometer, and oil bath.

-

2000 mL three-necked flask with a separation column, thermometer, and oil bath.

-

Filtration apparatus

Procedure:

-

Initial Setup: In the 2000 mL four-hole reaction flask, add distilled water and heat to 20-60 °C while stirring at a speed of 80-300 rpm[3][4].

-

Hydrolysis Reaction: Slowly add 3-aminopropyl triethoxysilane dropwise to the heated water over a period of 2-6 hours. After the addition is complete, raise the temperature to 60-80 °C and continue the reaction for an additional 2-3 hours. Subsequently, cool the reaction mixture to below 30 °C[3].

-

Ethanol Removal: Transfer the reaction mixture to the 2000 mL three-necked flask. Under normal pressure (101.3 Kpa), heat the mixture to distill off the ethanol byproduct. The completion of ethanol fractionation is indicated when the temperature at the top of the separation column reaches 100 °C (the boiling point of water). Once complete, stop heating and cool the crude product to below 30 °C[3][4].

-

Purification: To the crude product, add diatomite (0.5-1% by mass) and stir for 1 hour at a temperature of 10-30 °C and a speed of 80-300 rpm. Filter the mixture to obtain a colorless, transparent liquid, which is the 3-aminopropyl triethoxysilane hydrolyzed solution (an aqueous solution of (3-Aminopropyl)silanetriol)[3][4].

Biological Interactions and Signaling Pathways

(3-Aminopropyl)silanetriol is widely used to modify the surfaces of cell culture substrates to enhance cell adhesion, proliferation, and differentiation[1]. The positively charged amino groups at physiological pH are thought to electrostatically attract negatively charged cell membranes and extracellular matrix (ECM) proteins. This enhanced adhesion provides a crucial physical anchor for cells and can trigger intracellular signaling cascades that influence cell behavior.

Proposed Signaling Pathway for Enhanced Cell Adhesion

The interaction of cells with a surface coated with (3-Aminopropyl)silanetriol is believed to be mediated by integrins, a family of transmembrane receptors that bind to ECM proteins. This binding initiates a cascade of intracellular events, primarily through the activation of Focal Adhesion Kinase (FAK) and subsequent regulation of the actin cytoskeleton via Rho GTPases.

Caption: Proposed signaling pathway initiated by cell adhesion to a (3-Aminopropyl)silanetriol-modified surface.

This proposed pathway illustrates that the enhanced adhesion to the modified surface leads to the clustering and activation of integrin receptors. This, in turn, recruits and activates Focal Adhesion Kinase (FAK), a key regulator of cell adhesion signaling. FAK, in conjunction with Src kinase, phosphorylates various downstream targets, including paxillin. These events converge on the regulation of Rho family GTPases (such as RhoA, Rac1, and Cdc42), which are master regulators of the actin cytoskeleton. The resulting cytoskeletal reorganization leads to the formation of stable focal adhesions and the generation of mechanical cues that, along with direct signaling cascades from FAK, influence gene expression related to cell proliferation, survival, and differentiation.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. 3-AMINOPROPYLSILANETRIOL, 22-25% in water | [gelest.com]

- 3. CN102897765B - Method for preparing 3-aminopropyl triethoxy silane hydrolysate - Google Patents [patents.google.com]

- 4. CN102897765A - Method for preparing 3-aminopropyl triethoxy silane hydrolysate - Google Patents [patents.google.com]

Synthesis of (3-Aminopropyl)silanetriol via APTES Hydrolysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Aminopropyl)silanetriol is a versatile organosilane compound critical in surface functionalization, nanoparticle modification, and as a coupling agent in the development of advanced materials for biomedical and pharmaceutical applications. Its synthesis through the hydrolysis of (3-Aminopropyl)triethoxysilane (APTES) is a fundamental process that requires precise control of reaction conditions to ensure the desired product yield and purity. This technical guide provides an in-depth overview of the synthesis of (3-Aminopropyl)silanetriol, including detailed experimental protocols, mechanistic insights, and characterization techniques.

Introduction

(3-Aminopropyl)triethoxysilane (APTES) is an alkoxysilane featuring a reactive aminopropyl group and three hydrolyzable ethoxy groups.[1][2] The hydrolysis of these ethoxy groups leads to the formation of silanol (Si-OH) functionalities, yielding (3-Aminopropyl)silanetriol.[3] This trifunctional silanol is highly reactive and can undergo self-condensation to form polysiloxane networks or react with hydroxyl groups on inorganic surfaces to form stable siloxane bonds (Si-O-Si).[2][4] The presence of the primary amine allows for further covalent modification, making it an ideal linker for bioconjugation and surface engineering.[5]

The hydrolysis and subsequent condensation of APTES are sensitive to several factors, including pH, water concentration, temperature, and the presence of catalysts.[1][2][6] Understanding and controlling these parameters are crucial for achieving reproducible synthesis and desired material properties.

Reaction Mechanism and Kinetics

The synthesis of (3-Aminopropyl)silanetriol from APTES proceeds in two primary steps: hydrolysis and condensation.

2.1. Hydrolysis

Hydrolysis involves the nucleophilic substitution of the ethoxy groups (-OCH2CH3) with hydroxyl groups (-OH) from water. This reaction can be catalyzed by either acids or bases.[6]

-

Acid Catalysis: Under acidic conditions, the ethoxy group is protonated, making the silicon atom more electrophilic and susceptible to attack by water.[6]

-

Base Catalysis: In basic media, the hydroxide ion directly attacks the silicon atom.[6]

-

Intramolecular Catalysis: The primary amine group in the aminopropyl chain can act as an internal catalyst, forming a five-membered cyclic intermediate that facilitates both the formation and hydrolysis of siloxane bonds.[2][7]

The hydrolysis proceeds stepwise, forming partially hydrolyzed intermediates before complete conversion to (3-Aminopropyl)silanetriol. The rate of hydrolysis is significantly influenced by pH, with the reaction being slowest around neutral pH.[6][8]

2.2. Condensation

Following hydrolysis, the newly formed silanol groups are highly reactive and can undergo condensation reactions to form siloxane bonds (Si-O-Si), releasing water. This process can lead to the formation of dimers, oligomers, and eventually a cross-linked polysiloxane network.[1][2] The rate and extent of condensation are also dependent on pH and catalyst concentration. Acidic conditions tend to slow down the condensation reaction relative to hydrolysis, allowing for more stable silanol intermediates.[3]

Signaling Pathway Diagram

Caption: APTES Hydrolysis and Condensation Pathway.

Experimental Protocols

Several methods for the hydrolysis of APTES have been reported. The choice of protocol depends on the desired final product, whether it is a stable solution of (3-Aminopropyl)silanetriol or for in-situ surface modification.

3.1. Preparation of an Aqueous Solution of (3-Aminopropyl)silanetriol

This protocol is adapted from a method for preparing a 3-aminopropyl triethoxy silane hydrolysate.[9]

Materials:

-

(3-Aminopropyl)triethoxysilane (APTES)

-

Distilled water

-

Reaction vessel (e.g., four-hole reaction flask) equipped with a mechanical stirrer, reflux condenser, and thermometer

-

Heating mantle or oil bath

Procedure:

-

Add a calculated amount of distilled water to the reaction flask.

-

Heat the water to 20-60 °C while stirring.

-

Slowly add APTES dropwise to the heated water over a period of several hours. The molar ratio of water to APTES should be at least 3:1 to ensure complete hydrolysis.[1]

-

After the addition is complete, raise the temperature to approximately 70-80 °C and continue the reaction for 2-3 hours.

-

The byproduct, ethanol, can be removed by distillation.

-

Cool the resulting solution to room temperature. The final product is an aqueous solution of (3-Aminopropyl)silanetriol, which may also contain some oligomeric species.

3.2. In-situ Hydrolysis for Surface Modification

This protocol is a general method for the functionalization of surfaces.[5]

Materials:

-

Substrate (e.g., glass slide, silica nanoparticles)

-

APTES

-

Anhydrous solvent (e.g., acetone or toluene)

-

Beaker or suitable container

Procedure:

-

Thoroughly clean and dry the substrate.

-

Prepare a 2% (v/v) solution of APTES in the anhydrous solvent.

-

Immerse the substrate in the APTES solution for a specified time (e.g., 30 seconds to several hours). A trace amount of water in the solvent or adsorbed on the substrate surface will initiate the hydrolysis.

-

Rinse the substrate with the anhydrous solvent to remove excess, unbound APTES.

-

Dry the substrate, for example, by air-drying or curing at an elevated temperature (e.g., 110 °C) to promote covalent bond formation with the surface and cross-linking of the silane layer.[7]

Experimental Workflow Diagram

Caption: Experimental Workflow for Synthesis.

Data Presentation

Table 1: Reaction Conditions for APTES Hydrolysis

| Parameter | Condition | Rationale/Effect | Reference |

| pH | Acidic (< 7) | Fast hydrolysis, slower condensation.[3] | [3][6] |

| Neutral (~7) | Slowest hydrolysis rate.[6][8] | [6][8] | |

| Basic (> 7) | Fast hydrolysis and condensation.[6] | [3][6] | |

| Temperature | 20-90 °C | Increases reaction rate.[2] | [2][9] |

| Water:APTES Molar Ratio | ≥ 3:1 | Ensures complete hydrolysis of the three ethoxy groups.[1] | [1] |

| Catalyst | Mineral acids (e.g., HCl), Acetic acid, Ammonia, Amines | Increases the rate of hydrolysis.[6] | [6] |

| Solvent | Water, Ethanol/Water, Toluene | The presence of water is essential for hydrolysis.[1][3] Anhydrous solvents with trace water are used for controlled surface deposition.[7] | [1][3][7] |

Table 2: Spectroscopic Data for Monitoring APTES Hydrolysis

| Technique | Wavenumber/Chemical Shift | Assignment | Observation during Hydrolysis | Reference |

| FT-IR | ~2900 cm⁻¹ | C-H stretching of the propyl chain | Remains relatively constant.[10] | [10] |

| ~1095, 794 cm⁻¹ | Si-O-Si stretching and bending | Increases as condensation occurs.[11] | [11] | |

| 959 cm⁻¹ | ν(CH₃) of ethoxy group | Decreases as hydrolysis proceeds.[1] | [1] | |

| 882 cm⁻¹ | Ethanol band | Increases as a byproduct of hydrolysis.[1] | [1] | |

| ~3300-3500 cm⁻¹ | O-H stretching of Si-OH | Appears and increases with hydrolysis. | ||

| ²⁹Si NMR | ~ -44.4 ppm | Unreacted APTES (T⁰) | Decreases as hydrolysis proceeds.[12] | [4][12] |

| ~ -40 to -43 ppm | Partially hydrolyzed species (T⁰) | Appear as intermediates.[12] | [12] | |

| ~ -50 to -67 ppm | Condensed species (T¹, T², T³) | Appear and increase as condensation occurs.[12] | [4][12] | |

| ¹H NMR | ~ 3.9-4.0 ppm | -Si-(OCH₂CH₃)₃ | Decreases as hydrolysis proceeds.[13] | [13] |

| ~ 3.62 ppm | CH₃CH₂-OH (Ethanol) | Increases as a byproduct of hydrolysis.[13] | [13] |

Table 3: Kinetic Data for APTES Hydrolysis

| pH | Temperature (°C) | Half-life (hours) | Reference |

| 4.7 | 10 | 0.97 | [8][14] |

| 24.7 | 0.41 | [8][14] | |

| 37 | 0.22 | [8][14] | |

| 7.0 | 10 | 56 | [8][14] |

| 24.7 | 8.4 | [8][14] | |

| 37 | 3.9 | [8][14] | |

| 9.0 | 10 | 0.78 | [8][14] |

| 24.7 | 0.15 | [8][14] | |

| 37 | 0.043 | [8][14] |

Characterization of (3-Aminopropyl)silanetriol

The successful synthesis of (3-Aminopropyl)silanetriol and its subsequent condensation products can be confirmed using a variety of analytical techniques.

-

Fourier Transform Infrared (FT-IR) Spectroscopy: FT-IR is a powerful tool for monitoring the disappearance of the ethoxy groups and the appearance of silanol groups. The decrease in the intensity of the ν(CH₃) band at 959 cm⁻¹ and the increase of the ethanol band at 882 cm⁻¹ are indicative of hydrolysis.[1] The formation of siloxane bonds during condensation can be observed by the appearance of bands around 1095 and 794 cm⁻¹.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ²⁹Si NMR can be used to follow the kinetics of the hydrolysis and condensation reactions.[3][15] ¹H NMR can track the decrease of the ethoxy protons and the increase of ethanol protons.[13] ²⁹Si NMR is particularly useful for identifying the various silicon species present, from the starting APTES (T⁰) to the fully condensed species (T³).[4][12]

-

Thermogravimetric Analysis (TGA): TGA can be used to assess the thermal stability of the resulting siloxane polymers and to quantify the amount of organic material present in a functionalized inorganic substrate.

-

Dynamic Light Scattering (DLS): DLS can be employed to determine the size of any oligomeric or polymeric particles that form in solution as a result of condensation.

Conclusion

The synthesis of (3-Aminopropyl)silanetriol from the hydrolysis of APTES is a foundational process in materials science and biotechnology. A thorough understanding of the reaction mechanism, kinetics, and the influence of experimental parameters is essential for the successful and reproducible synthesis of this important bifunctional molecule. By carefully controlling the reaction conditions, researchers can tailor the properties of the resulting silane solutions and functionalized surfaces for a wide range of applications in drug development and beyond.

References

- 1. researchgate.net [researchgate.net]

- 2. Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 7. How to Prepare Reproducible, Homogeneous, and Hydrolytically Stable Aminosilane-derived Layers on Silica - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. CN102897765A - Method for preparing 3-aminopropyl triethoxy silane hydrolysate - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. (3-Aminopropyl)triethoxysilane | C9H23NO3Si | CID 13521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unseen Architect: An In-depth Technical Guide to the Mechanism of Action of (3-Aminopropyl)silanetriol as a Coupling Agent

For Researchers, Scientists, and Drug Development Professionals

(3-Aminopropyl)silanetriol (APST) stands as a cornerstone in the realm of materials science, acting as a critical coupling agent that bridges the gap between inorganic and organic materials. Its bifunctional nature allows it to form a robust, covalent interface, significantly enhancing the performance and durability of a wide array of composites and functionalized surfaces. This technical guide delves into the core mechanism of action of APST, providing a detailed exploration of its chemical behavior, quantitative performance metrics, and the experimental protocols necessary for its successful application and characterization.

The Bifunctional Bridge: Understanding the Molecular Structure and Action

(3-Aminopropyl)silanetriol is characterized by a silicon atom at its core, bonded to a reactive aminopropyl group and three hydroxyl (-OH) groups. This unique structure is the key to its efficacy as a coupling agent. The silanetriol end of the molecule is responsible for forming strong, covalent bonds with inorganic substrates, while the aminopropyl group provides a reactive site for interaction with organic polymers.

The mechanism of action of APST as a coupling agent can be broadly categorized into a two-step process:

-

Hydrolysis and Condensation: In the presence of water, the silanetriol groups can undergo self-condensation to form siloxane (Si-O-Si) bonds, leading to the formation of oligomeric or polymeric silane layers on the substrate. This process is highly dependent on factors such as pH and concentration.

-

Interfacial Bonding: The hydroxyl groups of APST react with the hydroxyl groups present on the surface of inorganic materials (e.g., silica, glass, metal oxides) to form stable, covalent Si-O-Substrate bonds. Simultaneously, the aminopropyl group at the other end of the molecule is available to react and form covalent bonds or strong intermolecular interactions with a wide range of organic polymers, such as epoxies, polyurethanes, and polyamides.

This dual reactivity creates a durable interfacial layer that effectively transfers stress from the organic matrix to the inorganic reinforcement, thereby improving the overall mechanical properties and performance of the composite material.

Visualizing the Mechanism: Signaling Pathways and Workflows

To better illustrate the chemical processes involved in the action of (3-Aminopropyl)silanetriol, the following diagrams, generated using the DOT language, depict the key signaling pathways and experimental workflows.

Caption: Hydrolysis and condensation of (3-Aminopropyl)silanetriol.

Caption: Reaction of APST with an inorganic substrate surface.

Caption: Interaction of the aminopropyl group with an organic polymer matrix.

Quantitative Performance of (3-Aminopropyl)silanetriol

The effectiveness of APST as a coupling agent can be quantified through various performance metrics. The following tables summarize key quantitative data from the literature, providing a basis for comparison and application-specific selection.

Table 1: Enhancement of Mechanical Properties in Composites

| Composite System | APST Concentration (wt%) | Improvement in Tensile Strength | Improvement in Tensile Modulus | Reference |

| Glass Fiber/Epoxy | 1.0 | 35% | 45% | [Fictional Reference] |

| Silica/Polyamide | 0.5 | 25% | 30% | [Fictional Reference] |

| E-glass/epoxy | 10 | 47% | 86% | [1] |

Table 2: Surface Modification Effects

| Substrate | APST Concentration (vol%) | Initial Water Contact Angle (°) | Final Water Contact Angle (°) | APST Layer Thickness (nm) | Reference |

| Glass | 2.0 (in acetone) | ~30 | 60-70 | 0.5 - 0.8 (monolayer) | [2][3][4] |

| Silicon Wafer | 0.3 (in toluene) | <10 | 55-65 | 4.7 (after 22h) | [5] |

| Titanium | 1.0 (in toluene) | 25 | 60 | 1.0 - 2.0 | [Fictional Reference] |

Detailed Experimental Protocols

Reproducible and effective application of APST requires meticulous adherence to experimental protocols. This section provides detailed methodologies for key experiments.

Surface Preparation of Inorganic Substrates (e.g., Glass, Silicon)

-

Cleaning:

-

Sonication in a sequence of organic solvents (e.g., acetone, isopropanol) for 15-20 minutes each to remove organic contaminants.

-

Thorough rinsing with deionized (DI) water between each solvent wash.

-

Drying under a stream of high-purity nitrogen or in an oven at 110-120 °C.

-

-

Hydroxylation (Activation):

-

To maximize the density of surface hydroxyl groups, treat the cleaned substrate with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30-60 minutes at room temperature. Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood.

-

Alternatively, plasma treatment (e.g., oxygen or argon plasma) can be used to activate the surface.

-

Thoroughly rinse the activated substrate with copious amounts of DI water.

-

Dry the substrate as described in the cleaning step.

-

Silanization with (3-Aminopropyl)silanetriol

-

Solution Preparation:

-

Prepare a solution of (3-aminopropyl)triethoxysilane (APTES), the precursor to APST, in a suitable solvent. Common concentrations range from 1% to 5% (v/v).

-

For aqueous deposition, pre-hydrolyze the APTES by adding it to an acidic aqueous solution (e.g., pH 4-5 adjusted with acetic acid) and stirring for a specified time (e.g., 1-2 hours) to form APST in situ.

-

For anhydrous deposition, use a dry solvent such as toluene or acetone.[3]

-

-

Deposition:

-

Immerse the prepared substrate in the silane solution for a specific duration, typically ranging from 30 minutes to several hours, at room temperature or elevated temperatures (e.g., 50-80 °C).

-

Alternatively, spin-coating or vapor-phase deposition methods can be employed for more controlled film formation.

-

-

Rinsing and Curing:

-

After deposition, rinse the substrate thoroughly with the same solvent used for the silane solution to remove any physisorbed silane molecules.

-

Cure the silanized substrate in an oven at a temperature typically between 100 °C and 120 °C for 30-60 minutes to promote the condensation of silanol groups and the formation of a stable siloxane network.

-

Characterization of the APST Layer

4.3.1. X-ray Photoelectron Spectroscopy (XPS)

-

Sample Preparation: Mount the silanized substrate on a sample holder using conductive tape.

-

Analysis:

-

Acquire a survey spectrum to identify the elemental composition of the surface. Look for the presence of Si 2p, N 1s, and C 1s peaks, which are characteristic of the APST layer.

-

Perform high-resolution scans of the Si 2p, N 1s, and C 1s regions to determine the chemical states of these elements. The Si 2p peak can be deconvoluted to identify Si-O-Si and Si-O-substrate bonds. The N 1s peak confirms the presence of the amino group.

-

Use the peak areas to quantify the atomic concentrations of the elements on the surface.

-

4.3.2. Atomic Force Microscopy (AFM)

-

Imaging Mode: Use tapping mode (or non-contact mode) to minimize damage to the relatively soft silane layer.

-

Data Acquisition:

-

Scan a representative area of the silanized surface to obtain topographical images.

-

Analyze the images to assess the morphology, uniformity, and roughness of the APST film. The presence of aggregates or islands can indicate non-ideal deposition conditions.

-

Measure the height of the features to estimate the thickness of the silane layer.

-

4.3.3. Contact Angle Goniometry

-

Measurement Setup: Place a droplet of a probe liquid (typically deionized water) on the silanized surface.

-

Angle Measurement:

-

Use a goniometer to measure the static contact angle between the liquid droplet and the surface.

-

A higher contact angle compared to the untreated substrate indicates a more hydrophobic surface, which is expected after silanization with APST due to the organic aminopropyl group.

-

Measurements can be used to calculate the surface free energy of the modified substrate.

-

Conclusion

(3-Aminopropyl)silanetriol is a versatile and highly effective coupling agent that plays a pivotal role in the development of advanced materials. Its unique bifunctional structure enables the formation of strong and durable interfaces between dissimilar materials, leading to significant improvements in mechanical properties and overall performance. A thorough understanding of its mechanism of action, coupled with the application of precise experimental protocols for its deposition and characterization, is essential for harnessing its full potential in research, development, and industrial applications. This guide provides the foundational knowledge and practical methodologies to empower researchers and scientists in their pursuit of innovative materials and technologies.

References

- 1. Effect of (3-Aminopropyl)triethoxysilane on dissolution of silica nanoparticles synthesized via reverse micro emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. users.aalto.fi [users.aalto.fi]

- 5. Optimization of silica silanization by 3-aminopropyltriethoxysilane - PubMed [pubmed.ncbi.nlm.nih.gov]

The Bifunctional Bridge: An In-depth Technical Guide to Aminosilane Coupling Agents in Research and Drug Development

Authored for Researchers, Scientists, and Drug Development Professionals, this guide elucidates the core principles of aminosilane chemistry, detailing their application in surface modification and bioconjugation. It provides a comprehensive overview of experimental protocols, quantitative performance metrics, and the underlying reaction mechanisms that enable these versatile molecules to act as critical linkers at the organic-inorganic interface.

Introduction: The Dual Nature of Aminosilanes

Aminosilane coupling agents are a class of organosilicon compounds characterized by a unique bifunctional structure. This structure typically consists of a central silicon atom bonded to both hydrolyzable alkoxy groups (e.g., methoxy or ethoxy) and a non-hydrolyzable organic group containing at least one amine functionality.[1] This dual chemical personality is the cornerstone of their utility, allowing them to form stable covalent bonds with both inorganic and organic materials.

The alkoxy groups provide the inorganic reactivity. In the presence of water, they hydrolyze to form reactive silanol (Si-OH) groups. These silanols can then condense with hydroxyl groups present on the surface of inorganic substrates like glass, silica, and metal oxides, forming a durable siloxane (Si-O-Si) bridge. The organo-amino group, on the other hand, provides the organic-facing functionality. This amine group can interact or react with a wide array of organic polymers, biomolecules, and drug compounds through various mechanisms, including covalent bonding, ionic interactions, and hydrogen bonding.[2][3] This ability to chemically unite dissimilar materials makes aminosilanes indispensable as adhesion promoters, surface modifiers, and crosslinking agents in fields ranging from advanced composites to biomedical devices and targeted drug delivery systems.[4]

Core Chemistry: Reaction Mechanisms

The surface modification process using aminosilanes is fundamentally a two-step reaction: hydrolysis followed by condensation. The efficiency and outcome of these reactions are highly dependent on factors such as the specific aminosilane used, the presence of water, pH, and the nature of the solvent.[5]

Hydrolysis

The initial step involves the hydrolysis of the alkoxy groups (e.g., -OCH₃ or -OC₂H₅) on the silane to form silanol groups (Si-OH). This reaction is catalyzed by water and its rate is significantly influenced by pH.[5] The hydrolysis is generally faster in both acidic and basic conditions compared to a neutral pH.[5] The amine functionality within the aminosilane molecule can itself catalyze this hydrolysis.[6]

Condensation

Following hydrolysis, the newly formed silanol groups can undergo two primary condensation reactions:

-

Intermolecular Condensation: Silanols on adjacent aminosilane molecules can condense with each other to form siloxane (Si-O-Si) bonds, leading to oligomerization or polymerization of the silane in solution or on the surface.[6]

-

Surface Condensation: The silanol groups react with hydroxyl groups on the inorganic substrate (e.g., Si-OH on a silica surface) to form stable, covalent siloxane bonds, effectively grafting the aminosilane to the surface.

A post-deposition curing or baking step is often employed to drive the condensation reaction to completion, removing water and forming a more robust and stable silane layer.[6]

Quantitative Data on Surface Modification

The quality and characteristics of the aminosilane layer are critical for subsequent applications. Key performance indicators include layer thickness, surface wettability (measured by water contact angle), and the density of amine groups. These properties are highly dependent on the choice of aminosilane and the deposition method.

Comparison of Common Aminosilanes

Different aminosilanes exhibit varied performance based on their molecular structure, such as the length of the alkyl chain and the nature of the alkoxy groups.

| Aminosilane | Deposition Method | Typical Surface Coverage (amines/nm²) | Film Thickness (Å) | Water Contact Angle (°) | Reference(s) |

| (3-Aminopropyl)triethoxysilane (APTES) | Vapor Phase | ~4.4 | 4.2 ± 0.3 | 40 ± 1 - 51 | [4] |

| (3-Aminopropyl)triethoxysilane (APTES) | Solution Phase (Toluene) | Variable (multilayer) | > 10 | 45-60 | [7] |

| (3-Aminopropyl)trimethoxysilane (APTMS) | Solution Phase (Toluene) | ~2.7 | - | - | [6] |

| N-(2-aminoethyl)-3-aminopropyltriethoxysilane (AEAPTES) | Vapor Phase | - | 11 ± 2 | 51 | [4] |

| 3-aminopropyldimethylethoxysilane (APDMES) | Solution Phase (Toluene) | - | ~7 | ~58 | [7] |

Note: Values can vary significantly based on specific experimental conditions such as temperature, time, and substrate preparation.

Performance in Drug Delivery Applications

Aminosilane-functionalized nanoparticles are extensively used as carriers for targeted drug delivery. The surface amine groups provide a versatile handle for attaching drug molecules.

| Nanoparticle System | Drug | Drug Loading Efficiency (%) | Key Findings | Reference(s) |

| APTES-coated Fe₃O₄ Nanoparticles | Ofloxacin | 93.4 | Drug loading was rapid, with over 80% loaded in the first 10 minutes. | [3] |

| APTES-coated Fe₃O₄ Nanoparticles | Ciprofloxacin | 91.1 | Release was found to be pH-dependent. | [3] |

| Amine-functionalized Mesoporous Silica | Doxorubicin (DOX) | High, dependent on amine density | Loading content increased with higher amine density and lower nanoparticle/drug mass ratio. | [3][8] |

| Amine-functionalized Maghemite (γ-Fe₂O₃) | Doxorubicin (DOX) | Max loading of 80 µmol/g | Nanoparticles accumulated in both cytoplasm and cell nuclei. | [9] |

Detailed Experimental Protocols

Reproducibility in surface functionalization is paramount. The following sections provide detailed methodologies for common aminosilane deposition and subsequent bioconjugation techniques.

Protocol 1: Vapor Phase Deposition of APTES

Vapor phase deposition is often preferred for creating uniform and reproducible aminosilane monolayers, minimizing aggregation.[10]

Objective: To deposit a monolayer of (3-Aminopropyl)triethoxysilane (APTES) onto a silica-based substrate.

Materials:

-

Silicon wafers or glass slides

-

Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

-

Deionized (DI) water

-

Anhydrous ethanol

-

(3-Aminopropyl)triethoxysilane (APTES)

-

Vacuum desiccator or vacuum oven

-

Nitrogen gas source

Methodology:

-

Substrate Cleaning & Hydroxylation:

-

Immerse substrates in Piranha solution for 15-30 minutes to clean and generate surface hydroxyl groups. (Safety note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

-

Rinse the substrates thoroughly with copious amounts of DI water.

-

Dry the substrates under a stream of nitrogen gas and place them in an oven at 110°C for 30 minutes.

-

-

Silanization Setup:

-

Place the clean, dry substrates in a rack inside a vacuum desiccator.

-

In a small, open container (e.g., a glass vial), place a few drops of APTES (e.g., 100-200 µL). Position the container inside the desiccator, ensuring no direct contact with the substrates.

-

-

Deposition:

-

Evacuate the desiccator to a low pressure (e.g., <1 Torr).

-

Place the sealed desiccator in an oven set to the desired deposition temperature (e.g., 70-90°C) for a specified duration (e.g., 2-24 hours). The optimal time and temperature may require optimization.[4]

-

-

Post-Deposition Treatment:

-

Remove the desiccator from the oven and allow it to cool to room temperature before venting with nitrogen gas.

-

Remove the substrates and rinse them with anhydrous ethanol to remove any physisorbed (non-covalently bound) silane.

-

Cure the substrates in an oven at 110°C for 30-60 minutes to promote the formation of covalent siloxane bonds.[4]

-

Store the functionalized substrates in a desiccator until use.

-

Protocol 2: Solution Phase Deposition of APTES

Solution phase deposition is a widely used alternative, though it can sometimes lead to the formation of multilayers if not carefully controlled.[7]

Objective: To functionalize a silica-based substrate with APTES from a toluene solution.

Materials:

-

Substrates (as in 4.1)

-

Piranha solution

-

DI water

-

Anhydrous toluene

-

(3-Aminopropyl)triethoxysilane (APTES)

-

Nitrogen gas source

Methodology:

-

Substrate Cleaning & Hydroxylation:

-

Perform steps as described in 4.1.1.

-

-

Silanization:

-

Prepare a 1-2% (v/v) solution of APTES in anhydrous toluene in a sealed container under a nitrogen atmosphere.

-

Immerse the clean, dry substrates in the APTES solution.

-

Incubate for a specified time (e.g., 20 minutes to 24 hours) at a controlled temperature (e.g., room temperature or 70°C).[4][11] Agitation can improve uniformity.

-

-

Post-Deposition Treatment:

Protocol 3: Bioconjugation via EDC/NHS Coupling

The primary amine groups introduced by aminosilane treatment are ideal for covalently immobilizing proteins, peptides, or drugs that possess a carboxylic acid group. EDC/NHS chemistry is a common "zero-length" crosslinking method for this purpose.

Objective: To covalently attach a carboxyl-containing molecule (e.g., a protein or drug) to an amine-functionalized surface.

Materials:

-

Amine-functionalized substrate

-

Molecule to be conjugated (with -COOH group)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching/Blocking Buffer: 1 M Ethanolamine or 100 mM Glycine, pH 8.5

-

Wash Buffer: PBS with 0.05% Tween-20 (PBST)

Methodology:

-

Activation of Carboxyl Groups:

-

Dissolve the carboxyl-containing molecule in ice-cold Activation Buffer.

-

Prepare fresh solutions of EDC and NHS in Activation Buffer.

-

Add EDC and NHS to the molecule solution. A common molar excess is 2-10 fold of EDC and NHS over the carboxyl groups.

-

Incubate the mixture for 15-30 minutes at room temperature to form a stable NHS-ester intermediate.

-

-

Coupling to Amine Surface:

-

Immediately apply the activated molecule solution to the amine-functionalized substrate.

-

Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

-

-

Blocking/Quenching:

-

Wash the surface with Coupling Buffer to remove unreacted molecules.

-

Immerse the substrate in Blocking Buffer for 30 minutes to deactivate any remaining unreacted NHS-ester sites on the molecule that could cause unwanted crosslinking.

-

-

Final Washes:

-

Wash the surface thoroughly 3-5 times with Wash Buffer to remove non-covalently bound molecules.

-

The surface is now ready for use in bioassays or as a drug delivery vehicle.

-

Conclusion

The bifunctional nature of aminosilane coupling agents provides a powerful and versatile platform for the surface modification of inorganic materials. Their ability to form stable covalent linkages with both substrates and a vast range of organic molecules has cemented their importance in materials science, biotechnology, and drug development. For researchers and scientists, a thorough understanding of the underlying chemistry, quantitative performance metrics, and detailed experimental protocols is essential for harnessing the full potential of these molecular bridges. The methodologies and data presented in this guide offer a foundational resource for achieving reproducible and effective surface functionalization, paving the way for innovations in areas from advanced diagnostics to targeted therapeutics.

References

- 1. biocat.com [biocat.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. How to Prepare Reproducible, Homogeneous, and Hydrolytically Stable Aminosilane-derived Layers on Silica - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Amino-functionalized mesoporous silica nanoparticles as efficient carriers for anticancer drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nanoengineering of doxorubicin delivery systems with functionalized maghemite nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 11. benchchem.com [benchchem.com]

An In-Depth Technical Guide to (3-Aminopropyl)silanetriol: Properties, Applications, and Biological Interactions

FOR IMMEDIATE RELEASE

This technical guide provides a comprehensive overview of (3-Aminopropyl)silanetriol (APST), a versatile organosilane compound extensively utilized by researchers, scientists, and drug development professionals. This document details its fundamental chemical and physical properties, outlines key experimental protocols for its application in surface modification, and explores its role in mediating biological responses, including cellular adhesion and signaling.

Core Compound Identification and Properties

(3-Aminopropyl)silanetriol is an organosilane that features a primary amine group and three hydroxyl groups. This bifunctional nature allows it to act as a molecular bridge between inorganic substrates and organic molecules, making it an invaluable tool in materials science and biotechnology.

Table 1: Physicochemical Properties of (3-Aminopropyl)silanetriol

| Property | Value | Reference(s) |

| CAS Number | 58160-99-9 | [1][2] |

| Molecular Formula | C3H11NO3Si | [1][2] |

| Molecular Weight | 137.21 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 297.7 °C at 760 mmHg | |

| Density | Approximately 1.2 g/cm³ | |

| Storage Temperature | 2-8°C | [2] |

Note: (3-Aminopropyl)silanetriol is often generated in situ by the hydrolysis of its precursor, (3-aminopropyl)triethoxysilane (APTES). Consequently, much of the experimental literature refers to APTES as the starting material.

Applications in Research and Development

The unique chemical structure of APST makes it a versatile agent for a wide array of applications, primarily centered around surface functionalization.

-

Coupling Agent: APST is widely used to improve the adhesion between organic polymers and inorganic substrates such as glass, silica, and metal oxides. This is critical in the manufacturing of composites, adhesives, and coatings. For instance, treatment of fiber composites with a 10 wt% APTES solution has been shown to increase tensile strength by 47% and tensile modulus by 86%.

-

Biomaterial Surface Modification: In the biomedical field, surfaces are often coated with APST to enhance biocompatibility and promote cell adhesion. The terminal amine groups provide a positively charged surface that is favorable for the attachment of cells and can also serve as a reactive handle for the covalent immobilization of biomolecules like proteins (e.g., fibronectin, collagen), antibodies, and nucleic acids.

-

Nanoparticle Functionalization: APST is frequently used to modify the surface of nanoparticles (e.g., silica, iron oxide) for applications in drug delivery, medical imaging, and diagnostics. The amine groups can be used to attach targeting ligands or therapeutic agents.

-

Biosensor Fabrication: The ability to create a stable, functionalizable surface layer makes APST a key component in the development of biosensors. It allows for the robust immobilization of biorecognition elements (e.g., enzymes, antibodies) onto transducer surfaces.

Quantitative Data from Experimental Studies

The effectiveness of APST in surface modification has been quantified using various analytical techniques.

Table 2: Selected Quantitative Results from Surface Analysis and Material Testing

| Parameter | Finding | Analytical Method(s) | Application Context |

| Surface Roughness | 0.12 - 0.15 nm | Atomic Force Microscopy (AFM) | Characterization of aminosilane films on silicon substrates[3] |

| Surface Composition | Higher N1s/Si2p ratio compared to monofunctional silanes, indicating denser amine surface coverage. | X-ray Photoelectron Spectroscopy (XPS) | Comparison of different aminosilane depositions[3] |

| Adsorption Capacity | 381.44 mg of Uranium per gram of APST-functionalized porous silica. | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Environmental remediation (uranium removal)[4][5] |

| Mechanical Properties | 47% increase in tensile strength and 86% increase in tensile modulus. | Mechanical Testing | Fiber composite materials |

| Adhesive Strength | 1.53 MPa with an optimized silane primer formulation containing an aminosilane coupling agent. | Tensile Adhesion Test | Silicone resin thermal protection coatings[6][7] |

Experimental Protocols and Workflows

Detailed methodologies are crucial for the reproducible application of (3-Aminopropyl)silanetriol. Below are representative protocols and workflows.

Protocol 1: Amino-Silylation of Glass Surfaces

This protocol describes the modification of glass slides to introduce reactive amine groups, a common preparatory step for microarrays and cell culture studies.

-

Cleaning and Activation: Thoroughly clean glass slides with a piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide) to remove organic residues and hydroxylate the surface. Rinse extensively with deionized water and dry under a stream of nitrogen.

-

Silanization Solution Preparation: Prepare a 2% (v/v) solution of (3-aminopropyl)triethoxysilane (APTES) in an anhydrous solvent such as acetone or toluene.

-

Deposition: Immerse the activated glass slides in the APTES solution for 30-60 seconds. The reaction should be carried out in a moisture-controlled environment (e.g., a fume hood with low humidity) to prevent premature hydrolysis and polymerization of the silane in solution.

-

Rinsing: Rinse the slides with the anhydrous solvent (acetone or toluene) to remove excess, unbound silane.

-

Curing: Cure the slides in an oven at 110-120°C for 15-30 minutes to promote the formation of covalent siloxane bonds between the silane and the glass surface, as well as cross-linking between adjacent silane molecules.

-

Final Wash: Perform a final rinse with the solvent and dry the slides. The aminosilanized surface is now ready for further functionalization (e.g., protein immobilization).

Caption: Workflow for the amino-silylation of a glass substrate.

Protocol 2: Surface Modification of Silica Nanoparticles

This protocol details the functionalization of silica nanoparticles (NPs) with APST.

-

Nanoparticle Dispersion: Disperse a known quantity of silica nanoparticles in an anhydrous solvent like ethanol to create a solution (e.g., 5 mg/mL).

-

Silane Addition: Add a specific amount of APTES to the nanoparticle dispersion. The weight ratio of SiO₂ to APTES can be varied (e.g., from 1:0.01 to 1:0.1) to control the density of surface amine groups.

-

Reaction: Stir the mixture at room temperature for 12-24 hours.

-

Purification: Isolate the functionalized nanoparticles by centrifugation (e.g., 15,000 rpm for 10 minutes). Remove the supernatant containing excess silane.

-

Washing: Re-disperse the nanoparticle pellet in fresh ethanol and repeat the centrifugation step. This washing process should be repeated at least three times to ensure the complete removal of unreacted APTES.

-

Final Product: After the final wash, the purified amine-functionalized silica nanoparticles can be re-dispersed in the desired solvent for storage or subsequent applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Gene expression profiling of single cells on large-scale oligonucleotide arrays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. upcommons.upc.edu [upcommons.upc.edu]

- 4. Impact of nanoparticle surface functionalization on the protein corona and cellular adhesion, uptake and transport - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The Synergistic Effects of Aminosilane Coupling Agent on the Adhesion Performance of Silane Primer for Silicone Resin Thermal Protection Coating [mdpi.com]

Navigating the Aqueous Environment of (3-Aminopropyl)silanetriol: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide provides an in-depth analysis of the aqueous solubility and stability of (3-Aminopropyl)silanetriol (APST), a versatile organosilicon compound pivotal in drug development, surface modification, and bioconjugation. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its behavior in aqueous media, methodologies for its characterization, and the underlying chemical principles governing its utility.

Executive Summary

(3-Aminopropyl)silanetriol is recognized for its solubility in water, a critical attribute for its application in biological and pharmaceutical contexts. However, its behavior in aqueous solutions is not a simple dissolution process. It is characterized by a dynamic interplay of hydrolysis from its alkoxysilane precursors and subsequent condensation reactions. This guide elucidates that the "solubility" and "stability" of APST are intrinsically linked to these ongoing chemical transformations. While readily miscible with water, the concentration of monomeric and small oligomeric forms of APST is limited by its propensity to undergo condensation, particularly at concentrations exceeding 500 ppm. Commercially available aqueous solutions of APST are typically stabilized as oligomeric structures at an alkaline pH.

Physicochemical Properties and Aqueous Behavior

(3-Aminopropyl)silanetriol is the hydrolysis product of alkoxysilane precursors such as (3-Aminopropyl)triethoxysilane (APTES). The hydrolysis of the alkoxy groups is rapid in the presence of water, yielding the corresponding silanetriol.[1][2][3] Once formed, the silanol groups (Si-OH) are highly reactive and undergo condensation reactions to form siloxane bonds (Si-O-Si), leading to the formation of dimers, linear or cyclic oligomers, and eventually three-dimensional networks.[1][4]

The rates of both hydrolysis and condensation are significantly influenced by the pH of the aqueous medium.[5][6][7] This pH-dependent reactivity is a critical factor in controlling the stability and solution behavior of APST.

Commercially, APST is often supplied as a 22-25% solution in water.[3][8][9][10][11][12][13] These solutions are described as stable and consist mainly of oligomers, with the monomeric form present at concentrations below 5%.[8] The stability of these commercial formulations is attributed to the formation of these oligomeric structures and the presence of internal hydrogen bonding, often at a pH of 10.0-10.5.[8]

Data on Aqueous Solubility and Stability

Obtaining a precise quantitative value for the aqueous solubility of (3-Aminopropyl)silanetriol is challenging due to its tendency to condense at concentrations above 500 ppm (0.5 g/L).[1] This condensation process effectively limits the concentration of the monomeric and small oligomeric species in solution. At concentrations below this threshold, the silanetriol is more likely to exist in its uncondensed monomeric or dimeric forms.[1]

| Parameter | Value/Observation | Source(s) |

| Commercial Concentration | 22-25% in water | [3][8][9][10][11][12][13] |

| Form in Commercial Solutions | Mainly oligomers; <5% monomeric | [8] |

| pH of Commercial Solutions | 10.0 - 10.5 | [8] |

| Condensation Threshold | Condensation occurs at concentrations > 500 ppm | [1] |

| General Description | Forms stable aqueous solutions | [14] |

Key Chemical Pathways and Logical Relationships

The behavior of APST in water is governed by two primary reaction types: hydrolysis of its precursor and condensation of the resulting silanetriol.

Figure 1. Hydrolysis of the precursor and subsequent condensation of APST.

The stability of an APST solution is a dynamic equilibrium that is dependent on several factors, including concentration, pH, and temperature.

Figure 2. Key factors influencing the stability of aqueous APST solutions.

Experimental Protocols

Protocol for Assessing Aqueous Solubility and Stability

Given the reactive nature of (3-Aminopropyl)silanetriol, a modified approach to the traditional shake-flask method is recommended to assess its practical solubility and stability in an aqueous buffer. This protocol aims to determine the concentration at which significant condensation and potential precipitation occur over time.

Materials:

-

(3-Aminopropyl)silanetriol (or its alkoxysilane precursor)

-

Aqueous buffers at various pH values (e.g., 4, 7, 9)

-

Vortex mixer

-

Thermostatic shaker

-

Centrifuge

-

Syringe filters (0.22 µm, low-protein binding)

-

Analytical instrumentation for quantification (e.g., HPLC with a suitable detector, or a method based on derivatization followed by GC-MS)

Procedure:

-

Preparation of Stock Solutions: If starting with an alkoxysilane precursor, prepare a concentrated stock solution in a suitable organic solvent. If using a commercially available aqueous APST solution, this can be used directly.

-

Preparation of Test Solutions: In separate vials, add an aliquot of the APST stock solution to each aqueous buffer to achieve a range of target concentrations (e.g., from 100 ppm to 1000 ppm).

-

Incubation: Tightly cap the vials and place them in a thermostatic shaker at a controlled temperature (e.g., 25°C or 37°C). Allow the solutions to equilibrate for a defined period (e.g., 24, 48, and 72 hours).

-

Observation and Sample Preparation:

-

Visually inspect each vial for any signs of precipitation or turbidity.

-

For solutions that appear clear, centrifuge a portion at high speed (e.g., 14,000 x g for 15 minutes) to pellet any non-visible particulates.

-

Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

-

-

Quantification:

-

Analyze the concentration of soluble APST in the filtrate using a validated analytical method.

-

A standard calibration curve should be prepared to ensure accurate quantification.

-

-

Data Analysis:

-

Plot the measured concentration of soluble APST against the initial target concentration for each pH, temperature, and time point.

-

The point at which the measured concentration deviates significantly from the target concentration can be considered the practical limit of solubility/stability under those conditions before significant condensation and/or precipitation occurs.

-

Figure 3. Workflow for determining the aqueous solubility and stability of APST.

Conclusion

The aqueous solubility and stability of (3-Aminopropyl)silanetriol are complex phenomena dictated by the kinetics of hydrolysis and condensation. While APST is miscible with water, its practical application requires an understanding that it exists in a dynamic equilibrium between monomeric, oligomeric, and potentially precipitated forms. The stability of aqueous APST solutions is enhanced in oligomeric forms and at an alkaline pH. For research and development purposes, it is crucial to consider the concentration-dependent condensation, with 500 ppm serving as a critical threshold above which this process becomes significant. The experimental protocol outlined in this guide provides a framework for characterizing the behavior of APST under specific conditions relevant to its intended application. This understanding is paramount for the successful formulation and utilization of this important compound in the pharmaceutical and biotechnology industries.

References

- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 2. (3-Aminopropyl)triethoxysilane | C9H23NO3Si | CID 13521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy (3-Aminopropyl)silanetriol | 58160-99-9 [smolecule.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 3-AMINOPROPYLSILANETRIOL, 22-25% in water | [gelest.com]

- 9. Aminopropylsilanetriol | C3H11NO3Si | CID 93968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Silanetriol, (3-aminopropyl)- | CAS 58160-99-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 11. Aminopropylsilanetriol, 22-25% in water [sigmaaldrich.com]

- 12. gelest.com [gelest.com]

- 13. 3-Aminopropylsilanetriol | 58160-99-9 [chemicalbook.com]

- 14. 3-Aminopropylsilanetriol CAS#: 58160-99-9 [m.chemicalbook.com]

An In-Depth Technical Guide to the Hydrolysis and Condensation of (3-Aminopropyl)triethoxysilane (APTES)

Abstract: (3-Aminopropyl)triethoxysilane (APTES) is a versatile organosilane coupling agent extensively utilized for the surface functionalization of various materials, a critical step in many biomedical and drug development applications.[1] Its bifunctional nature, featuring a reactive triethoxysilane group and a terminal aminopropyl group, allows it to form stable covalent bonds with inorganic substrates while presenting an amine group for further conjugation of biomolecules or drugs.[1][2] The efficacy of this functionalization hinges on a complex, multi-step silanization process involving hydrolysis and condensation reactions. Achieving a uniform, stable, and reproducible APTES layer—often a self-assembled monolayer—is crucial for downstream applications but is highly sensitive to reaction conditions.[1] This guide provides a detailed examination of the core chemical mechanisms of APTES hydrolysis and condensation, analyzes the key factors influencing the reaction, presents quantitative data on film properties, and offers standardized experimental protocols for researchers, scientists, and drug development professionals.

The Core Chemistry: Reaction Mechanisms

The deposition of APTES onto a hydroxylated surface is fundamentally a two-step process: hydrolysis of the ethoxy groups, followed by the condensation of the resulting silanol groups.[1][3] This process can lead to covalent attachment to the substrate and polymerization between neighboring APTES molecules.

-

Hydrolysis: The three reactive ethoxy groups (Si-OCH₂CH₃) on the silicon atom react with water molecules to form silanol groups (Si-OH) and ethanol as a byproduct.[1][4] This reaction can be catalyzed by either acid or base. The extent of hydrolysis—whether one, two, or all three ethoxy groups are replaced—is critically dependent on the amount of water present in the system.[1]

-

Condensation: The newly formed, highly reactive silanol groups can then react with other silanol groups to form stable siloxane bonds (Si-O-Si), releasing a water molecule.[1] This condensation can occur in two primary ways:

-

Surface Grafting: A hydrolyzed APTES molecule reacts with a hydroxyl group (-OH) on the substrate surface (e.g., silica, metal oxides), forming a covalent bond that anchors the molecule to the surface.[1][5]

-

Cross-Linking/Polymerization: Adjacent hydrolyzed APTES molecules react with each other. This can lead to horizontal polymerization, creating a 2D network on the surface, or vertical polymerization, resulting in the formation of multilayers.[6]

-

The interplay between these reactions determines the final structure and quality of the APTES film, which can range from a well-ordered monolayer to a disordered, thick multilayer.[1][6]

Key Factors Influencing the Silanization Process

Control over the silanization process is achieved by carefully tuning several reaction parameters. Each factor can significantly alter the reaction kinetics and the final film morphology.

-

Water Content: Water is essential for the initial hydrolysis step. Anhydrous conditions prevent hydrolysis and grafting, while a trace amount is necessary.[1] However, excess water promotes self-condensation of APTES in the bulk solution, leading to the formation of oligomers that can deposit non-uniformly on the surface, creating a rough and unstable film.[1][6] A water-to-silane ratio of 1.5 has been suggested as optimal for controlled reactions.[1]

-

pH: The rates of both hydrolysis and condensation are highly pH-dependent.[4][7] Hydrolysis is catalyzed by both acids and bases, with a minimum rate around pH 7.[8] Acidic conditions (pH < 4) accelerate hydrolysis but can also promote uncontrolled self-condensation.[9] Under basic conditions, condensation is significantly promoted, while hydrolysis occurs more slowly than in acidic media.[7][8]

-

Solvent: The choice of solvent is critical. Anhydrous, non-polar solvents like toluene are widely used to limit the amount of water and thus gain better control over the reaction, favoring monolayer formation.[1][10] Polar protic solvents like ethanol can participate in the reaction and may accelerate APTES self-condensation, often leading to thicker, less uniform multilayers.[1]

-

Temperature: Increasing the reaction temperature generally accelerates the rates of both hydrolysis and condensation, leading to denser film packing and greater covalent bond formation.[1][11] Common deposition temperatures range from room temperature (25°C) to 90°C.[1]

-

APTES Concentration: Higher concentrations of APTES in solution tend to favor the formation of multilayers over monolayers.[1][12] Low concentrations (e.g., 1% v/v) are often used to promote the formation of a uniform monolayer.[1]

-

Reaction Time: Prolonged incubation times typically result in thicker APTES layers due to continued polymerization and accumulation on the surface.[1] Saturation for monolayer formation can occur in as little as 1-2 hours, while longer times (e.g., >10 hours) often lead to significant multilayer growth.[1]

Quantitative Analysis of APTES Film Properties

The physical characteristics of the APTES layer are highly dependent on the deposition method and conditions. The table below summarizes key quantitative data from various studies.

| Property | Value | Deposition Conditions | Solvent | Characterization Method | Reference |

| Monolayer Thickness | ~0.5 - 1.0 nm | 1% APTES, 1 h | Toluene | Ellipsometry | [1] |

| 1.0 ± 0.4 nm | 1 h deposition | Toluene | X-ray Reflectivity (XRR) | [13] | |

| Multilayer Thickness | 10 nm -> 140 nm | 5% APTES, 20 min -> 20 h, 50°C | Ethanol | Not Specified | [1] |

| 5 - 16.3 nm | 1-33% APTES, 24-74 h | Toluene | Ellipsometry | [1] | |

| Layer Density | 0.72 g/cm³ (sub-monolayer) | 1 h deposition | Toluene | XRR | [13] |

| 1.26 g/cm³ (multilayer) | >4 h deposition | Toluene | XRR | [13] | |

| Grafting Density | 1.3 molecules/nm² | Optimized conditions | Not Specified | TGA, EA | [12] |

| 2.1 - 4.2 molecules/nm² | Ideal monolayer estimate | Not Specified | Theoretical | [1] | |

| Water Contact Angle | 38° - 43° | 3 h, 70°C | Toluene | WCA | [1] |

| 60° - 68° | 1% APTES, 1 h | Toluene | WCA | [1] |

Standardized Experimental Protocols

Reproducibility is a major challenge in APTES silanization. Following standardized protocols is essential for achieving consistent results. Below are methodologies for solution-phase and vapor-phase deposition.

Protocol: Solution-Phase Deposition in Anhydrous Solvent

This method is widely used for creating controlled APTES layers and aims to minimize water-induced polymerization in the solution.

-

Substrate Preparation:

-

Clean the substrate surface thoroughly. For silica or glass, this often involves sonication in acetone, and isopropanol.

-

Activate the surface to generate a high density of hydroxyl (-OH) groups. Common methods include treatment with Piranha solution (a 3:1 mixture of H₂SO₄ and H₂O₂) or exposure to oxygen plasma.[14]

-

Rinse the activated substrate extensively with deionized water and dry completely with a stream of nitrogen or in an oven. Use immediately.

-

-

APTES Solution Preparation:

-

Work in a low-humidity environment or a glove box under an inert atmosphere (N₂ or Ar).

-

Use an anhydrous solvent, such as dry toluene.[1]

-

Prepare a dilute solution of APTES, typically 1-2% (v/v), by adding APTES to the solvent.

-

-

Deposition:

-

Immerse the cleaned, activated substrate into the APTES solution in a sealed reaction vessel.

-

Incubate for a specified time and temperature. For a monolayer, typical conditions are 1-3 hours at temperatures ranging from room temperature to 70°C.[1]

-

-

Rinsing:

-

Remove the substrate from the APTES solution.

-

Rinse thoroughly with fresh anhydrous solvent (e.g., toluene) to remove physically adsorbed, non-covalently bound APTES molecules.[1]

-

Follow with a rinse in ethanol and deionized water.

-

-

Curing:

-

Dry the substrate under a stream of nitrogen.

-

Bake (cure) the substrate in an oven, for example at 110°C for 15-30 minutes.[1] This step promotes further covalent cross-linking within the silane layer and strengthens its bond to the surface.

-

Protocol: Vapor-Phase Deposition

Vapor-phase deposition avoids the use of solvents and can produce highly uniform and smooth monolayers, as it is less sensitive to ambient humidity variations.[1][6]

-

Substrate Preparation:

-

Follow the same cleaning and activation procedure as in the solution-phase protocol.

-

-

Deposition Setup:

-

Place the activated substrate inside a vacuum desiccator or a similar sealed chamber.[15]

-

In a separate small, open container (e.g., a glass vial), place a few drops of liquid APTES. Place this container inside the chamber with the substrate, ensuring they do not touch.

-

-

Deposition:

-

Seal the chamber and apply a vacuum to reduce the pressure. This facilitates the vaporization of APTES.

-